molecular formula C12H19ClN4O2 B1379216 tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate CAS No. 1289176-55-1

tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate

Cat. No.: B1379216
CAS No.: 1289176-55-1
M. Wt: 286.76 g/mol
InChI Key: RIXUAQVKFBPJQC-UHFFFAOYSA-N
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Description

tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate: is a chemical compound with the molecular formula C12H19ClN4O2 and a molecular weight of 286.76 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate typically involves the reaction of tert-butyl carbamate with 3-[(6-chloropyrazin-2-yl)amino]propylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on a larger scale .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis and medicinal chemistry .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to investigate enzyme inhibition or receptor binding .

Medicine: While not directly used as a therapeutic agent, this compound is valuable in drug discovery and development. It helps in the design and synthesis of potential drug candidates .

Industry: In the industrial sector, this compound finds applications in the production of specialty chemicals and advanced materials. It is used in the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-butyl N-(6-chloropyridazin-3-yl)carbamate
  • tert-butyl (6-bromohexyl)carbamate

Comparison: tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate is unique due to its specific structure, which includes a chloropyrazinyl group. This structural feature imparts distinct chemical and biological properties compared to similar compounds like tert-butyl N-(6-chloropyridazin-3-yl)carbamate , which contains a chloropyridazinyl group . The presence of the pyrazine ring in this compound can influence its reactivity and interaction with biological targets .

Biological Activity

tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate (CAS No. 1289176-55-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The compound features a tert-butyl group, a carbamate moiety, and a 6-chloropyrazin-2-yl amino group, which collectively contribute to its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H19ClN4O2
  • Molecular Weight : 286.76 g/mol
  • Key Functional Groups :
    • Tert-butyl group
    • Carbamate functional group
    • Chloropyrazine moiety

The unique structure of this compound enables it to participate in various chemical reactions, including hydrolysis and nucleophilic substitutions, which may influence its biological activity.

Cytochrome P450 Inhibition

Preliminary studies indicate that this compound may act as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This enzyme plays a crucial role in drug metabolism, and its inhibition could lead to significant drug-drug interactions when co-administered with other pharmaceuticals that are metabolized through this pathway.

In Vitro Studies

In vitro assays have been initiated to assess the interaction of this compound with proteins involved in metabolic pathways. Initial findings suggest that the compound may alter the function of several proteins, potentially affecting drug efficacy.

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, a comparative analysis with structurally similar compounds has been conducted:

Compound NameMolecular FormulaKey Features
Tert-butyl (5-chloropyrazin-2-yl)carbamateC11H16ClN3O2Lacks the propyl chain; simpler structure
6-Chloropyrazin-2-carboxylic acidC7H5ClN2O2Contains a carboxylic acid instead of carbamate
3-Amino-N-(6-chloropyrazin-2-yl)propanamideC10H12ClN3OAmide instead of carbamate; different reactivity

This table highlights the distinctiveness of this compound due to its combination of functional groups that may enhance its biological activity compared to simpler derivatives.

Drug Interaction Studies

Given its potential as a CYP1A2 inhibitor, studies focusing on drug interactions involving this compound are crucial. Understanding how this compound interacts with other medications can inform clinical applications and safety profiles.

Future Research Directions

Future research should focus on:

  • In Vivo Studies : To confirm the biological activity observed in vitro.
  • Mechanistic Studies : To elucidate the specific pathways affected by this compound.
  • Therapeutic Applications : Exploring its potential as a lead compound for developing new therapeutic agents targeting specific diseases.

Properties

IUPAC Name

tert-butyl N-[3-[(6-chloropyrazin-2-yl)amino]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN4O2/c1-12(2,3)19-11(18)16-6-4-5-15-10-8-14-7-9(13)17-10/h7-8H,4-6H2,1-3H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXUAQVKFBPJQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNC1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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